molecular formula C33H52O9 B12421838 Secalciferol 3-Glucuronide-d6

Secalciferol 3-Glucuronide-d6

Cat. No.: B12421838
M. Wt: 598.8 g/mol
InChI Key: MVNJAJDZJICFKA-TWOKEEIDSA-N
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Description

Secalciferol 3-Glucuronide-d6 is a deuterium-labeled isotopologue of secalciferol 3-glucuronide, a metabolite of vitamin D. Its molecular formula is C33D6H46O9, with a molecular weight of 598.798 and an exact mass of 598.399 . This compound is synthesized as a stable isotope-labeled internal standard for analytical applications, particularly in pharmacokinetic and metabolic studies. The glucuronide moiety is conjugated at the 3-position of secalciferol, a secosteroid derivative with anti-inflammatory and calcium-regulating properties . The deuterium substitution (six deuterium atoms) enhances its utility in mass spectrometry by providing distinct isotopic signatures, minimizing interference from endogenous compounds during quantification .

Properties

Molecular Formula

C33H52O9

Molecular Weight

598.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H52O9/c1-18-8-12-22(41-31-28(37)26(35)27(36)29(42-31)30(38)39)17-21(18)11-10-20-7-6-16-33(5)23(13-14-24(20)33)19(2)9-15-25(34)32(3,4)40/h10-11,19,22-29,31,34-37,40H,1,6-9,12-17H2,2-5H3,(H,38,39)/b20-10+,21-11-/t19-,22+,23-,24+,25-,26+,27+,28-,29+,31-,33-/m1/s1/i3D3,4D3

InChI Key

MVNJAJDZJICFKA-TWOKEEIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C)O)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Secalciferol 3-Glucuronide-d6 involves the incorporation of deuterium atoms into the Secalciferol 3-Glucuronide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Secalciferol 3-Glucuronide-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Secalciferol 3-Glucuronide-d6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Secalciferol 3-Glucuronide-d6 involves its role as a vitamin D analog. It interacts with vitamin D receptors (VDR) in the body, leading to the regulation of gene expression and modulation of various biological processes. The molecular targets include VDR and associated co-regulators, which influence pathways related to calcium and phosphate homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Secalciferol 3-Glucuronide-d6 is highlighted through comparisons with analogous glucuronidated compounds. Key differentiating factors include molecular weight, isotopic labeling, parent compound class, and biological applications.

Table 1: Comparative Analysis of this compound and Similar Glucuronides

Compound Name Molecular Formula Molecular Weight Parent Compound Isotopic Labeling Key Applications References
This compound C33D6H46O9 598.798 Secalciferol (Vitamin D) 6 deuterium atoms Vitamin D metabolism, anti-inflammatory research
Chloramphenicol 3-O-β-D-Glucuronide C17H20Cl2N2O11 499.25 Chloramphenicol None Antibiotic metabolism studies
Acetaminophen D-glucuronide C14H15D3NO8 ~337.3 (estimated) Acetaminophen 3 deuterium atoms Analgesic metabolism, hepatotoxicity research
Kaempferol-3-Glucuronide C21H18O12 462.37 Kaempferol (flavonoid) None Antioxidant and anti-cancer research
4-Hydroxy Duloxetine-d6 β-D-Glucuronide C24H23D6NO8 ~471.5 (estimated) Duloxetine (SSRI) 6 deuterium atoms Pharmacokinetic assays for antidepressants

Key Findings :

Structural Complexity: this compound has a larger molecular framework (C33 backbone) compared to simpler glucuronides like acetaminophen (C14) or chloramphenicol (C17). This reflects its origin from secalciferol, a secosteroid with a cholesterol-like structure . Unlike flavonoid-derived glucuronides (e.g., kaempferol-3-glucuronide), secalciferol glucuronides retain the vitamin D receptor-binding domain, enabling studies on steroid hormone regulation .

Isotopic Labeling: this compound and 4-Hydroxy Duloxetine-d6 β-D-Glucuronide both incorporate six deuterium atoms, which are critical for distinguishing these compounds from non-deuterated analogs in LC-MS/MS workflows . In contrast, non-deuterated glucuronides (e.g., chloramphenicol glucuronide) are primarily used as unlabeled reference standards .

Biological Roles: Vitamin D metabolites like this compound are pivotal in calcium homeostasis and immune modulation, whereas acetaminophen glucuronide is a detoxification product linked to drug-induced liver injury . Kaempferol-3-glucuronide, a plant-derived compound, exhibits antioxidant activity but lacks the endocrine regulatory functions of secalciferol derivatives .

Analytical Utility: Deuterated glucuronides (e.g., this compound and 4-Hydroxy Duloxetine-d6 β-D-Glucuronide) are essential for quantitative accuracy in clinical toxicology and drug development, whereas non-deuterated versions are often used for qualitative identification .

Research and Regulatory Considerations

  • Synthesis and Purity: this compound is typically synthesized via enzymatic glucuronidation of deuterated secalciferol, followed by purification using column chromatography .
  • Regulatory Compliance : Like other deuterated standards, it must adhere to ISO/IEC 17025 guidelines for reference materials, ensuring traceability and reproducibility in pharmacokinetic assays .

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